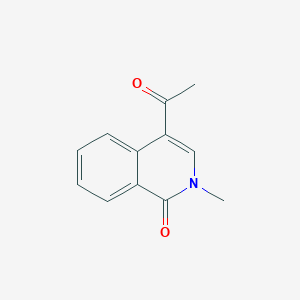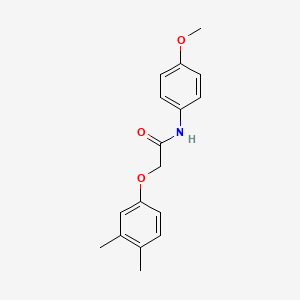![molecular formula C15H13N3O B5811139 3-[5-(3,4-dimethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5811139.png)
3-[5-(3,4-dimethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[5-(3,4-dimethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also referred to as DPO or DPOP, and it is a heterocyclic compound that contains a pyridine ring and an oxadiazole ring.
Mecanismo De Acción
The mechanism of action of 3-[5-(3,4-dimethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine is not fully understood, but it is believed to act by inhibiting certain enzymes and proteins that are involved in the development and progression of diseases. This compound has been shown to have potent anti-inflammatory, antioxidant, and anticancer properties, which makes it a promising drug candidate for the treatment of various diseases.
Biochemical and Physiological Effects:
Studies have shown that 3-[5-(3,4-dimethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine has various biochemical and physiological effects on the body. This compound has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and protect against oxidative stress. Additionally, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-[5-(3,4-dimethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine in lab experiments is its potent and selective activity against certain enzymes and proteins. This compound has also been shown to have a low toxicity profile, which makes it a promising drug candidate for further development. However, one of the limitations of this compound is its poor solubility in water, which may affect its bioavailability and efficacy in vivo.
Direcciones Futuras
There are several future directions for the research and development of 3-[5-(3,4-dimethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine. One of the potential applications of this compound is in the development of new drugs for the treatment of cancer and inflammation. Additionally, this compound may be useful in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of science.
Métodos De Síntesis
The synthesis of 3-[5-(3,4-dimethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine involves the reaction of 3-(pyridin-2-yl)acrylic acid with 3,4-dimethylphenyl hydrazine hydrochloride in the presence of a dehydrating agent such as phosphorus oxychloride. The resulting product is then treated with sodium hydroxide to obtain the final product.
Aplicaciones Científicas De Investigación
3-[5-(3,4-dimethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine has been extensively studied for its potential applications in various fields of science. One of the primary applications of this compound is in the field of medicinal chemistry, where it has been investigated as a potential drug candidate for the treatment of various diseases such as cancer, inflammation, and neurological disorders.
Propiedades
IUPAC Name |
5-(3,4-dimethylphenyl)-3-pyridin-3-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c1-10-5-6-12(8-11(10)2)15-17-14(18-19-15)13-4-3-7-16-9-13/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTTDSJSLTCEKHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC(=NO2)C3=CN=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[5-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 4-[({[(1-ethyl-1H-pyrazol-3-yl)methyl]amino}carbonyl)amino]benzoate](/img/structure/B5811064.png)


![4-{5-[(2-oxo-2H-chromen-7-yl)oxy]-1H-tetrazol-1-yl}benzamide](/img/structure/B5811087.png)


![3-amino-N-cyclopropyl-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5811109.png)
![N-({[4-(diethylamino)phenyl]amino}carbonothioyl)-4-methylbenzamide](/img/structure/B5811116.png)
![N-1,3-thiazol-2-yl-2-[(trifluoroacetyl)amino]benzamide](/img/structure/B5811118.png)

![methyl 4-{[4-(4-fluorophenyl)-4-oxobutanoyl]amino}benzoate](/img/structure/B5811141.png)

![3-ethoxy-N-{3-[(isobutylamino)carbonyl]phenyl}benzamide](/img/structure/B5811149.png)